3-(Tert-butyl)-1-(cyclopropylcarbonyl)indeno[2,3-D]pyrazol-4-one
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Overview
Description
3-(Tert-butyl)-1-(cyclopropylcarbonyl)indeno[2,3-D]pyrazol-4-one is a complex organic compound characterized by its unique structural features The compound contains a tert-butyl group, a cyclopropylcarbonyl group, and an indeno[2,3-D]pyrazol-4-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tert-butyl)-1-(cyclopropylcarbonyl)indeno[2,3-D]pyrazol-4-one typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the Indeno[2,3-D]pyrazol-4-one Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the indeno[2,3-D]pyrazol-4-one core.
Introduction of the Cyclopropylcarbonyl Group: The cyclopropylcarbonyl group can be introduced via acylation reactions using cyclopropylcarbonyl chloride in the presence of a base such as triethylamine.
Addition of the Tert-butyl Group: The tert-butyl group is typically introduced through alkylation reactions using tert-butyl halides in the presence of a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques to ensure product purity.
Chemical Reactions Analysis
Types of Reactions
3-(Tert-butyl)-1-(cyclopropylcarbonyl)indeno[2,3-D]pyrazol-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the tert-butyl and cyclopropylcarbonyl groups, using reagents like halides or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Halides, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(Tert-butyl)-1-(cyclopropylcarbonyl)indeno[2,3-D]pyrazol-4-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 3-(Tert-butyl)-1-(cyclopropylcarbonyl)indeno[2,3-D]pyrazol-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(Tert-butyl)-1-(cyclopropylcarbonyl)indeno[2,3-D]pyrazol-4-one
- 3-(Tert-butyl)-1-(cyclopropylcarbonyl)indeno[2,3-D]pyrazol-5-one
- 3-(Tert-butyl)-1-(cyclopropylcarbonyl)indeno[2,3-D]pyrazol-6-one
Uniqueness
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical properties and potential applications. Its combination of a tert-butyl group, a cyclopropylcarbonyl group, and an indeno[2,3-D]pyrazol-4-one core makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-tert-butyl-1-(cyclopropanecarbonyl)indeno[1,2-c]pyrazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-18(2,3)16-13-14(20(19-16)17(22)10-8-9-10)11-6-4-5-7-12(11)15(13)21/h4-7,10H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBXAAHABQKBJJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C2=C1C(=O)C3=CC=CC=C32)C(=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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